2-(3-Bromophenoxy)isoindoline-1,3-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H8BrNO3 |
|---|---|
Molecular Weight |
318.12 g/mol |
IUPAC Name |
2-(3-bromophenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C14H8BrNO3/c15-9-4-3-5-10(8-9)19-16-13(17)11-6-1-2-7-12(11)14(16)18/h1-8H |
InChI Key |
JDDPMYYTFYYCGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Synthetic Methodologies for N Phenoxyisoindoline 1,3 Dione Derivatives
Classical and Contemporary Approaches for Isoindoline-1,3-dione Core Formation
The isoindoline-1,3-dione, or phthalimide (B116566), scaffold is a fundamental component of the target molecule. Its synthesis has been achieved through various classical and modern chemical strategies.
The most direct and widely utilized method for the synthesis of N-substituted phthalimides is the condensation reaction between phthalic anhydride (B1165640) and a primary amine. This reaction proceeds via a two-step mechanism involving the initial formation of a phthalamic acid intermediate, followed by dehydrative cyclization to yield the imide. rsc.orgpw.liveyoutube.com
The reaction is typically carried out by refluxing equimolar amounts of phthalic anhydride and the corresponding amine in a high-boiling point solvent, such as glacial acetic acid, which also acts as a catalyst and dehydrating agent. pw.liveyoutube.comlatech.edu Alternative methods include solvent-free reactions at high temperatures or the use of microwave irradiation to accelerate the process. pw.live The general mechanism involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form the phthalamic acid. Subsequent heating promotes the intramolecular nucleophilic attack of the amide nitrogen on the remaining carboxylic acid group, followed by the elimination of a water molecule to form the stable five-membered imide ring. researchgate.net
For the synthesis of N-phenoxyisoindoline-1,3-diones, the amine precursor would be an O-aminophenol or a related derivative, which would then undergo condensation with phthalic anhydride.
Table 1: Examples of Condensation Reactions for Phthalimide Synthesis This table is interactive. Users can sort data by clicking on the column headers.
| Amine Precursor | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Various Primary Amines | Glacial Acetic Acid | Reflux, 4 hours | Good | youtube.com |
| N-arylbenzenecarboximidamides | Benzene | Reflux | >75 | rsc.org |
| Amino Acids | Glacial Acetic Acid | Reflux, 2 hours | Varies | pw.live |
| 2-hydrazinyl-2-oxo-N-phenylacetamide | Glacial Acetic Acid | Reflux, 3-4 hours | Moderate | latech.edu |
| Phenylethylamine | Solvent-free | 150-200 °C, 15-20 min | Good | researchgate.net |
Beyond the direct condensation of phthalic anhydride, the phthalimide ring can be formed through various intramolecular cyclization strategies. These methods often start from precursors that already contain the necessary atoms for the ring system.
One common strategy is the cyclization of phthalamic acid derivatives. Phthalamic acids, which are the intermediates in the condensation reaction, can be synthesized and isolated separately. Their subsequent cyclization to form phthalimides can be induced by heating or by using dehydrating agents like acetic anhydride. This approach allows for milder reaction conditions compared to the direct high-temperature condensation.
Another approach involves the cyclization of 2-carboxybenzamides. These compounds can undergo dehydration to form the phthalimide ring. Similarly, metal-free catalyzed intramolecular cyclization of 2-(hydroxymethyl)benzamides has been reported as an efficient method to furnish N-substituted phthalimides. Palladium-catalyzed cycloaddition reactions have also been developed as a novel method for assembling the phthalimide structure.
These intramolecular strategies offer alternative pathways that can be advantageous when the primary amine precursor is sensitive to the harsh conditions of direct condensation or when specific functionalities need to be preserved.
Regioselective Bromination Techniques for Phenoxy Rings
The final step in constructing the specific target molecule, 2-(3-Bromophenoxy)isoindoline-1,3-dione, is the regioselective bromination of the phenoxy ring. This is an electrophilic aromatic substitution reaction where the regioselectivity is governed by the directing effects of the substituents on the aromatic ring.
The phenoxy group (-OAr) is a strong activating group and an ortho, para-director due to the resonance effect of the oxygen's lone pairs, which stabilize the arenium ion intermediate formed during electrophilic attack at these positions. nih.gov Direct bromination of a phenol or phenoxy derivative with reagents like bromine (Br₂) or N-bromosuccinimide (NBS) will overwhelmingly yield ortho- and para-brominated products. brainly.comnih.gov
Achieving meta-bromination of a phenol derivative is therefore a significant challenge that requires non-classical approaches. Standard electrophilic bromination conditions will not yield the desired 3-bromo isomer in significant quantities. Specialized strategies are required to override the inherent ortho, para-directing influence of the oxygen atom.
One such strategy involves performing the bromination reaction in a superacid medium, such as a mixture of antimony pentafluoride and hydrofluoric acid (SbF₅–HF). rsc.org In this environment, the phenolic oxygen is protonated. The resulting oxonium ion (-OH⁺R) is strongly deactivating and becomes a meta-director, thus guiding the incoming electrophile (bromine) to the meta position.
Another advanced strategy involves the use of a temporary directing group. A U-shaped nitrile template can be attached to the phenol, which then directs a vitamin B12-catalyzed bromination to the meta position. acs.org After the reaction, the directing template can be removed, yielding the meta-brominated phenol derivative. These specialized techniques are essential for the synthesis of compounds like this compound, where the bromine atom is located at a thermodynamically disfavored position.
Directed Halogenation Approaches for Aromatic Systems
One potential strategy for the synthesis of this compound involves the direct, selective halogenation of a 2-phenoxyisoindoline-1,3-dione precursor. This approach relies on modern C–H activation and functionalization techniques. Transition-metal catalysis, particularly with palladium(II), has been developed for the bromination and iodination of C(sp³)–H bonds directed by weakly-coordinating amide groups. nih.gov Conceptually, the isoindoline-1,3-dione moiety could act as a directing group to guide a halogenating agent to a specific position on the appended phenoxy ring.
This method offers the advantage of building molecular complexity late in the synthetic sequence. However, controlling the regioselectivity (ortho, meta, or para substitution) on the phenoxy ring can be a significant challenge. The electronic properties of the N-O bond and the steric environment around the phenoxy group would influence the position of bromination. Research into ligand-enabled C(sp³)–H halogenation demonstrates that the choice of ligand is crucial for the reaction's success, a principle that could be extended to C(sp²)–H halogenation of these aromatic systems. nih.gov
Table 1: Conceptual Directed Halogenation Reaction
| Precursor | Reagent | Catalyst System (Hypothetical) | Potential Product |
|---|---|---|---|
| 2-Phenoxyisoindoline-1,3-dione | N-Bromosuccinimide (NBS) | Palladium(II) acetate (B1210297) with a quinoline-type ligand | 2-(Bromophenoxy)isoindoline-1,3-dione (mixture of isomers) |
Utilization of Pre-functionalized Brominated Phenoxy Precursors
A more common and regiochemically precise method involves the use of precursors that already contain the desired 3-bromophenoxy group. The most direct route is the condensation of phthalic anhydride with O-(3-bromophenyl)hydroxylamine. This reaction, typically conducted with heating in a solvent like glacial acetic acid or benzene, forms the five-membered imide ring in a single step. mdpi.com
Alternatively, Ullmann-type condensation reactions can be employed. This involves coupling 3-bromophenol with phthalimide in the presence of a copper catalyst. nih.govresearchgate.net Advances in this area have also led to the development of methods that utilize aryl boronic acids. For instance, N-hydroxyphthalimide can be coupled with 3-bromophenylboronic acid under copper catalysis to yield the target compound. These methods provide unambiguous control over the position of the bromine atom on the phenoxy ring, making them the preferred strategy for synthesizing a specific isomer like this compound.
Table 2: Synthesis via Pre-functionalized Precursors
| Reactant 1 | Reactant 2 | Method | Key Conditions |
|---|---|---|---|
| Phthalic Anhydride | O-(3-Bromophenyl)hydroxylamine | Direct Condensation | Heating in glacial acetic acid |
| Phthalimide | 3-Bromophenol | Ullmann Condensation | Copper catalyst, base, high temperature |
| N-Hydroxyphthalimide | 3-Bromophenylboronic acid | Chan-Lam Coupling | Copper(II) acetate, base, solvent (e.g., CH₂Cl₂) |
Innovative Synthetic Techniques and Green Chemistry Principles in Isoindoline-1,3-dione Synthesis
Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for constructing isoindoline-1,3-dione derivatives. These innovations prioritize reducing waste, energy consumption, and the use of hazardous materials.
Catalyst-Free and Solvent-Free Reaction Conditions
In line with the principles of green chemistry, catalyst-free and solvent-free conditions have been developed for the synthesis of isoindoline-1,3-diones. researchgate.net This approach typically involves the direct thermal condensation of phthalic anhydride with a primary amine or hydroxylamine derivative. researchgate.net The reactants are mixed and heated above their melting points, allowing the reaction to proceed in the molten state without the need for a solvent. researchgate.net This method is highly atom-economical, as the only byproduct is water, which is removed by evaporation at high temperatures. The simplicity of this procedure, which eliminates the need for catalyst loading and solvent purification/disposal, makes it an attractive and environmentally friendly option. researchgate.netrsc.org
Table 3: Comparison of Conventional vs. Solvent-Free Synthesis
| Parameter | Conventional Method | Solvent-Free Method |
|---|---|---|
| Solvent | Acetic Acid, Toluene, or DMF | None |
| Catalyst | Often requires an acid or base catalyst | None |
| Temperature | Reflux temperature of the solvent | 150-200 °C |
| Workup | Filtration, extraction, solvent evaporation | Direct crystallization or purification of the solid product |
| Byproducts | Water and solvent waste | Water only |
Microwave-Assisted Synthesis Enhancements for Reaction Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. nih.gov For the synthesis of isoindoline-1,3-diones, microwave irradiation can dramatically reduce reaction times from hours to minutes. researchgate.net The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in higher yields and cleaner product formation compared to conventional heating methods. nih.gov This technique can be applied to the condensation of phthalic anhydride with amines or hydroxylamines, both with and without solvents. The efficiency of microwave-assisted synthesis makes it particularly valuable for the rapid generation of libraries of compounds for chemical and biological screening. nih.gov
Development and Application of Sustainable Catalytic Systems
To improve the environmental footprint of chemical synthesis, research has focused on developing sustainable catalytic systems. This includes the use of heterogeneous catalysts that can be easily recovered and recycled. For the synthesis of isoindoline-1,3-diones from o-phthalic acids or anhydrides and amines, a niobium-based heterogeneous catalyst (SiO₂-tpy-Nb) has been shown to be effective. researchgate.net Such solid-supported catalysts avoid the contamination of the product with metal residues and simplify the purification process. Furthermore, bimetallic nanocatalysts, such as those involving silver and rhenium, have been developed for the regioselective hydrogenation of related azaphthalimides, showcasing progress in creating highly selective and reusable catalysts for modifying these scaffolds. nih.gov
Multi-Component Reaction Design for N-Phenoxyisoindoline-1,3-diones
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a highly efficient route to complex molecules. nih.govnih.gov Isocyanide-based MCRs, such as the Ugi reaction, are particularly powerful for generating molecular diversity. nih.govrug.nlbeilstein-journals.org A hypothetical MCR for the synthesis of an N-substituted isoindoline-1,3-dione could involve phthalic anhydride (acting as the acid component), an aldehyde, an amine (or hydroxylamine derivative), and an isocyanide. Such a reaction would assemble the core structure in a single, highly convergent step. While the direct application to N-phenoxy derivatives is less common, the modularity of MCRs presents a promising avenue for the future development of novel and efficient synthetic routes to this class of compounds. nih.gov
Spectroscopic and Structural Characterization of 2 3 Bromophenoxy Isoindoline 1,3 Dione and Analogues
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy serves as a rapid and non-destructive tool for identifying the functional groups present within a molecule. By measuring the vibrations of bonds, techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide a unique molecular fingerprint.
FT-IR spectroscopy is instrumental in identifying the key functional groups within the 2-(3-Bromophenoxy)isoindoline-1,3-dione structure. The most prominent features in the IR spectrum of isoindoline-1,3-dione derivatives are the characteristic absorptions of the cyclic imide group. nih.gov Specifically, the carbonyl (C=O) groups exhibit two distinct stretching vibrations: an asymmetric stretch typically found at higher wavenumbers (around 1780–1760 cm⁻¹) and a symmetric stretch at lower wavenumbers (around 1720–1700 cm⁻¹). excli.denih.gov
The aromatic rings of both the phthalimide (B116566) and bromophenoxy moieties give rise to C-H stretching vibrations, which are typically observed in the 3100–3000 cm⁻¹ region. nih.gov Aromatic C=C stretching vibrations appear in the 1625–1430 cm⁻¹ range. researchgate.net Furthermore, the structure is characterized by the C-O-C stretching of the ether linkage and the C-N stretching of the imide ring. The C-N stretching vibration bands in the dicarboximide ring are typically present between 1100 and 1050 cm⁻¹. nih.gov The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.
A study of the analogue 2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione confirmed its structure via FT-IR spectroscopy, among other methods. mdpi.com Similarly, characterization of various N-substituted isoindoline-1,3-diones consistently highlights the strong carbonyl bands as definitive markers of the core structure. gsconlinepress.comnih.govacgpubs.orgresearchgate.net
Table 1: Typical FT-IR Absorption Bands for Isoindoline-1,3-dione Analogues
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Imide C=O | Asymmetric Stretch | 1781 - 1768 | excli.denih.gov |
| Imide C=O | Symmetric Stretch | 1720 - 1700 | excli.denih.gov |
| Aromatic C-H | Stretch | 3100 - 3000 | nih.gov |
| Aromatic C=C | Stretch | 1625 - 1430 | researchgate.net |
| Imide C-N | Stretch | 1384 - 1050 | nih.gov |
| Ether C-O-C | Stretch | ~1230 |
Note: Data is compiled from analyses of analogous compounds and general spectroscopic tables.
Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations that result in a change in polarizability. It is particularly effective for analyzing non-polar bonds and the skeletal vibrations of aromatic systems. While specific Raman data for this compound is not widely published, analysis of the parent N-hydroxyphthalimide structure shows characteristic Raman bands. spectrabase.com For the title compound, Raman spectroscopy would be expected to clearly show the aromatic ring breathing modes and the C-Br stretching vibration. The symmetric nature of the C=C bonds in the aromatic rings would lead to strong Raman signals, providing further confirmation of the carbocyclic structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the complete structural determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. thermofisher.com
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the two different aromatic rings.
Phthalimide Protons: The four protons on the phthalimide moiety are chemically non-equivalent but magnetically similar, forming a complex AA'BB' multiplet system. These signals are typically observed in the downfield region, approximately between δ 7.7 and 8.0 ppm, due to the deshielding effect of the adjacent carbonyl groups. gsconlinepress.com
Bromophenoxy Protons: The 3-bromophenoxy group contains four aromatic protons. Their chemical shifts and splitting patterns would be distinct due to the electronic effects of the bromo and phenoxy substituents. One would expect a singlet-like signal for the proton at C2 (between the bromo and oxygen substituents), a triplet for the proton at C5, and two distinct doublets for the protons at C4 and C6. These protons would likely resonate in the range of δ 7.0 to 7.6 ppm.
In studies of related compounds like 2-((4-phenoxyphenyl)sulfonyl)isoindoline-1,3-dione, the aromatic protons of the phthalimide and phenoxy rings were observed as a complex multiplet between δ 7.1 and 8.1 ppm. excli.de
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phthalimide H (H4', H5', H6', H7') | 7.7 - 8.0 | Multiplet (AA'BB' system) |
Note: Predicted values are based on data from analogous structures and standard chemical shift tables.
The ¹³C NMR spectrum provides confirmation of the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl, aromatic, and substituent-bearing carbons.
Carbonyl Carbons: The two imide carbonyl carbons are expected to resonate significantly downfield, typically in the range of δ 165–168 ppm. excli.de
Phthalimide Carbons: The phthalimide ring will show signals for two quaternary carbons (C3a' and C7a') and two sets of two equivalent methine carbons (CH). These typically appear between δ 123 and 135 ppm. excli.de
Bromophenoxy Carbons: The 3-bromophenoxy ring will display six distinct signals. The carbon attached to the oxygen (C1) will be shifted downfield (around δ 155-160 ppm), while the carbon attached to the bromine (C3) will be shifted upfield relative to other aromatic carbons due to the heavy atom effect. The remaining four CH carbons will appear in the typical aromatic region of δ 115–132 ppm.
Spectroscopic data for analogues such as 2-((4-phenoxyphenyl)sulfonyl)isoindoline-1,3-dione show carbonyl signals around δ 163 ppm and a cluster of aromatic signals between δ 117 and 160 ppm, which aligns with these predictions. excli.de
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Imide C=O | 165 - 168 |
| C-O (Phenoxy) | 155 - 160 |
| C-Br (Phenoxy) | ~122 |
| Aromatic C (quaternary) | 131 - 133 |
Note: Predicted values are based on data from analogous structures and standard chemical shift tables.
While 1D NMR provides information on the types of protons and carbons, 2D NMR experiments are essential for unambiguously assigning these signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. It would show correlations between adjacent protons on the phthalimide ring and also confirm the connectivity between the protons on the 3-bromophenoxy ring, helping to differentiate their individual signals.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would allow for the definitive assignment of each protonated carbon in both aromatic rings by linking the already identified ¹H signals to their corresponding ¹³C signals.
Together, these advanced NMR techniques provide a powerful and definitive method for the complete structural elucidation and spectral assignment of this compound.
Mass Spectrometric Investigations for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and offering clues to its structure through the analysis of its fragmentation patterns. For N-substituted phthalimide derivatives, including this compound, electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be employed.
The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two m/z units ([M]⁺ and [M+2]⁺), reflecting the natural abundance of the 79Br and 81Br isotopes.
The fragmentation of N-substituted phthalimides often follows predictable pathways. Common fragmentation patterns for these types of compounds involve cleavage of the bond between the nitrogen atom and the substituent, as well as fragmentation within the substituent itself. For this compound, key fragmentation pathways can be proposed:
Cleavage of the N-O bond: This would lead to the formation of a phthalimide radical cation and a bromophenoxy radical.
Fragmentation of the phthalimide moiety: The phthalimide ring itself can undergo fragmentation, often involving the loss of one or two molecules of carbon monoxide (CO).
Fragmentation of the bromophenoxy group: The bromophenoxy substituent can undergo fragmentation, for instance, by loss of the bromine atom or cleavage of the aromatic ring.
Studies on analogous N-substituted phthalimide derivatives have shown that a common fragmentation pathway involves the loss of the entire N-substituent, leading to a prominent phthalimide fragment ion. xml-journal.net The specific fragmentation pattern of this compound would provide a unique fingerprint for its identification.
A hypothetical fragmentation pathway is detailed in the table below:
| m/z Value | Proposed Fragment | Origin |
| [M]⁺, [M+2]⁺ | Molecular ion | Intact molecule |
| [M-Br]⁺ | Loss of bromine atom | Cleavage of C-Br bond |
| [M-O-C₆H₄Br]⁺ | Phthalimide cation | Cleavage of N-O bond |
| [C₈H₄NO₂]⁺ | Phthalimide fragment | Cleavage of N-O bond |
| [C₇H₄O]⁺ | Benzoyl cation | Fragmentation of phthalimide ring |
| [C₆H₄BrO]⁺ | Bromophenoxy cation | Cleavage of N-O bond |
Interactive Data Table: Proposed Mass Spectrometric Fragments (This is a conceptual table based on general fragmentation patterns.)
| Fragment Name | Chemical Formula | Predicted m/z | Isotopic Pattern |
| Molecular Ion | C₁₄H₈BrNO₃ | 317/319 | Yes |
| Phthalimide Cation | C₈H₄NO₂ | 146 | No |
| Bromophenoxy Cation | C₆H₄BrO | 171/173 | Yes |
| Benzoyl Cation | C₇H₅O | 105 | No |
X-ray Crystallographic Analysis for Solid-State Molecular Architecture and Conformation
The crystal structure of an analogue, N-(phenylthio)phthalimide, reveals that the phthalimide and the phenyl ring systems are not coplanar. researchgate.net A significant dihedral angle exists between the plane of the phthalimide group and the plane of the attached phenyl ring. researchgate.net This non-planar conformation is a common feature in many N-substituted phthalimides and is influenced by steric and electronic interactions between the phthalimide core and the substituent.
For this compound, a similar non-planar conformation is expected. The molecule would consist of the planar isoindoline-1,3-dione moiety connected via an oxygen atom to the 3-bromophenyl group. The key structural parameters that would be determined from an X-ray crystallographic analysis include:
The dihedral angle between the phthalimide ring and the bromophenoxy ring. This angle would be influenced by the steric hindrance of the bromine atom and the electronic nature of the ether linkage.
The C-N-O bond angle , which connects the substituent to the phthalimide nitrogen.
The bond lengths within the phthalimide and bromophenoxy moieties, which can provide insights into the electronic distribution within the molecule.
Intermolecular interactions in the crystal lattice, such as π-π stacking or halogen bonding, which dictate the packing of the molecules in the solid state.
The table below summarizes the expected crystallographic parameters for this compound based on known structures of analogues.
| Parameter | Expected Value/Observation | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell |
| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry elements within the crystal |
| Dihedral Angle (Phthalimide-Phenoxy) | Likely significant (e.g., > 60°) | Indicates a non-planar molecular conformation |
| C-N-O Bond Angle | ~115-125° | Reflects the geometry at the nitrogen atom |
| Intermolecular Interactions | π-π stacking, Halogen bonds | Govern the crystal packing and solid-state properties |
Interactive Data Table: Predicted Crystallographic Parameters (This is a conceptual table based on data from analogous structures.)
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Dihedral Angle (Phthalimide vs. Phenyl) | 70-80° |
| C-N Bond Length | ~1.4 Å |
| N-O Bond Length | ~1.4 Å |
Computational Chemistry and Theoretical Investigations of 2 3 Bromophenoxy Isoindoline 1,3 Dione
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic properties and stability of a molecule.
Density Functional Theory (DFT) for Ground State Properties and Molecular Orbital Analysis
Density Functional Theory (DFT) is a robust method for investigating the ground state properties of molecules. A typical DFT study on 2-(3-Bromophenoxy)isoindoline-1,3-dione would involve geometry optimization to find the lowest energy structure. From this, one could calculate key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, providing an indication of the molecule's chemical reactivity and kinetic stability. Molecular electrostatic potential (MEP) maps could also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. However, specific values for these parameters for the title compound are not available in published research.
Ab Initio Methods for High-Level Electronic Structure Determination
For more precise electronic structure determination, high-level ab initio methods could be employed. These methods, while computationally more intensive than DFT, can provide more accurate energy calculations and a deeper understanding of electron correlation effects. Such studies would be valuable for benchmarking the results from DFT and for investigating excited states, but no such research has been published for this compound.
Molecular Modeling and Simulations for Conformational Landscapes
The three-dimensional shape and flexibility of a molecule are critical to its function and interactions.
Conformational Search and Energy Minimization Techniques
The presence of a flexible ether linkage in this compound suggests the possibility of multiple low-energy conformations (rotamers). A systematic conformational search followed by energy minimization would be required to identify the most stable spatial arrangements of the molecule. This would involve rotating the bonds and calculating the potential energy of each resulting structure to map out the conformational energy landscape. This information is essential for understanding how the molecule might interact with biological targets or other molecules.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability Analysis
Molecular Dynamics (MD) simulations could provide insights into the dynamic behavior of this compound over time. By simulating the motion of the atoms, MD can reveal the stability of different conformations, the flexibility of the molecule, and its interactions with a solvent environment. This would be particularly important for understanding its behavior in a biological context. Currently, there are no published MD simulation studies for this specific compound.
Reactivity and Selectivity Descriptors from Electronic Structure
From the electronic structure calculations, various reactivity descriptors can be derived. These conceptual DFT-based indices, such as chemical potential, hardness, softness, and the electrophilicity index, help in predicting the global reactivity of the molecule. Furthermore, local reactivity descriptors like Fukui functions could be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. Such detailed reactivity data has not been reported for this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps, Energies)
Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. numberanalytics.com A smaller energy gap generally implies higher reactivity. numberanalytics.com
For isoindoline-1,3-dione derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, acting as the primary electron donor. In contrast, the LUMO is situated on the electron-deficient regions, serving as the electron acceptor. Computational studies on related compounds allow for the prediction of these energy values and the resulting energy gap, which are crucial for anticipating the molecule's behavior in chemical reactions. semanticscholar.org
Table 1: Representative Frontier Molecular Orbital Energies (Illustrative Data)
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.0 |
| Energy Gap (ΔE) | 4.5 |
Note: This data is illustrative and based on typical values for similar aromatic imide compounds. Actual values for this compound would require specific DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded for clarity. Red areas indicate regions of negative potential, rich in electrons and susceptible to electrophilic attack, while blue areas denote regions of positive potential, which are electron-poor and prone to nucleophilic attack. Green areas represent neutral potential.
In the case of this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the carbonyl groups and the oxygen of the phenoxy bridge, identifying them as likely sites for interaction with electrophiles. Conversely, positive potential would be anticipated around the hydrogen atoms of the aromatic rings. Such analyses have been effectively used to understand the interactions of similar molecules. rsc.org
Analysis of Atomic Charges and Identification of Electrophilic/Nucleophilic Centers
The calculation of atomic charges provides a quantitative measure of the electron distribution among the atoms in a molecule, further refining the identification of electrophilic and nucleophilic centers. Various population analysis schemes, such as Mulliken or Natural Population Analysis (NPA), are employed to assign these partial charges.
For this compound, the carbonyl carbon atoms within the isoindoline-1,3-dione moiety are expected to carry a significant positive charge, marking them as primary electrophilic centers. The nitrogen atom, while part of the imide group, and the oxygen atoms would exhibit negative charges, highlighting their nucleophilic character. The bromine atom, being highly electronegative, would also influence the charge distribution on the phenoxy ring.
Table 2: Predicted Atomic Charges (Illustrative)
| Atom | Predicted Charge (e) |
|---|---|
| Carbonyl Oxygen (O) | -0.55 |
| Carbonyl Carbon (C) | +0.60 |
| Imide Nitrogen (N) | -0.40 |
| Bromine (Br) | -0.15 |
Note: This data is illustrative and represents typical charge distributions in similar functional groups. Specific values would be derived from quantum chemical calculations.
Computational Spectroscopic Data Correlation and Validation
Computational methods are powerful tools for predicting spectroscopic data, which can then be correlated with experimental results for structure validation and a deeper understanding of the molecule's vibrational and electronic properties.
Theoretical Prediction of IR Vibrational Frequencies and Intensities
Theoretical calculations, typically using DFT methods, can predict the infrared (IR) vibrational frequencies and their corresponding intensities. These predicted spectra are invaluable for assigning the vibrational modes observed in experimental FT-IR spectra. For isoindoline-1,3-dione derivatives, the characteristic strong absorption bands corresponding to the symmetric and asymmetric stretching of the carbonyl (C=O) groups are of particular interest. acgpubs.org Theoretical calculations can precisely predict the frequencies of these vibrations, as well as the stretching vibrations of the C-N and C-O bonds and the various aromatic C-H and C=C vibrations. mdpi.commdpi.com
Computational NMR Chemical Shift Prediction and Correlation with Experimental Data
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another significant application of computational chemistry. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and then compared with experimental NMR data to confirm the molecular structure. mdpi.com For this compound, these calculations would predict the chemical shifts for the distinct protons and carbons in the phthalimide (B116566) and bromophenoxy moieties, providing a detailed electronic picture of the molecule. mdpi.commdpi.com
Table 3: Comparison of Experimental and Theoretical Spectroscopic Data (Illustrative)
| Data Type | Experimental Value | Theoretical Value |
|---|---|---|
| IR: Carbonyl Stretch (cm⁻¹) | 1720, 1780 | 1735, 1795 |
| ¹³C NMR: Carbonyl Carbon (ppm) | 167.5 | 168.0 |
| ¹H NMR: Aromatic Proton (ppm) | 7.2 - 7.9 | 7.1 - 7.8 |
Note: This data is illustrative. A direct comparison requires specific experimental and computational studies on this compound.
Investigation of Intramolecular and Intermolecular Non-Covalent Interactions
Non-covalent interactions play a crucial role in determining the supramolecular architecture and crystal packing of molecules. In the solid state, molecules of this compound would likely be involved in various non-covalent interactions, such as π-π stacking between the aromatic rings and halogen bonding involving the bromine atom. Computational methods can be used to identify and quantify the strength of these interactions. For instance, studies on similar bromo-substituted organic compounds have detailed the presence of short Br···O contacts and C-H···O hydrogen bonds, which are critical in stabilizing the crystal structure. researchgate.net The analysis of the Hirshfeld surface and other computational tools can provide detailed insights into these intermolecular forces.
Reaction Mechanisms and Pathways for the Synthesis and Functionalization of N Phenoxyisoindoline 1,3 Diones
Mechanistic Pathways of Phthalimide (B116566) Ring Formation
The formation of the isoindoline-1,3-dione (phthalimide) core is a cornerstone of this synthesis. The most common and direct pathway involves the condensation of phthalic anhydride (B1165640) with a primary amine or, in this specific case, a hydroxylamine derivative such as 3-bromophenoxyamine (or its synthetic equivalent, N-hydroxyphthalimide, which later reacts to form the phenoxy linkage).
The mechanism proceeds in two principal stages:
Nucleophilic Acyl Substitution (Ring-Opening): The reaction initiates with a nucleophilic attack by the nitrogen atom of the amine/hydroxylamine on one of the carbonyl carbons of phthalic anhydride. This attack leads to the cleavage of a carbon-oxygen bond within the anhydride ring, forming a tetrahedral intermediate. This intermediate subsequently collapses to yield a phthalamic acid derivative, a linear molecule containing both a carboxylic acid and an amide functional group. Studies on the aminolysis of phthalic anhydride indicate this initial nucleophilic reaction is the primary step in the pathway. organic-chemistry.org
Intramolecular Cyclization and Dehydration: The second stage involves the cyclization of the phthalamic acid intermediate. Under heating, the amide nitrogen performs an intramolecular nucleophilic attack on the carbonyl carbon of the carboxylic acid group. This forms a new five-membered ring intermediate. The final step is the elimination of a water molecule (dehydration) from this intermediate, which results in the formation of the stable, fused-ring system of the phthalimide. nih.govlibretexts.org The entire process is a condensation reaction, where two smaller molecules join to form a larger molecule with the concurrent loss of a small molecule like water.
This pathway is fundamental to the Gabriel synthesis and its modifications, which are widely used for the preparation of primary amines and N-substituted phthalimides. libretexts.org
Detailed Investigation of N-O Bond Formation in Phenoxy Linkages
The defining feature of 2-(3-Bromophenoxy)isoindoline-1,3-dione is the N-O bond that connects the phthalimide nitrogen to the phenoxy oxygen. The formation of this specific linkage typically does not involve the direct reaction of phthalic anhydride with 3-bromophenoxyamine. Instead, it is more commonly achieved by utilizing N-hydroxyphthalimide (NHPI) as a key intermediate. Several mechanistic pathways can be employed to form this N-O-Aryl bond.
Mitsunobu Reaction: This is one of the most powerful and versatile methods for forming N-O bonds. organic-chemistry.org The reaction converts a primary or secondary alcohol (in this case, 3-bromophenol) into various functional groups, including the N-phenoxyphthalimide linkage.
The mechanism is complex and involves several key steps:
Triphenylphosphine (PPh₃) attacks an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to form a betaine intermediate. jk-sci.com
This betaine deprotonates the acidic N-hydroxyphthalimide, forming an ion pair.
The alcohol (3-bromophenol) is activated by forming an alkoxyphosphonium salt, making the hydroxyl group a good leaving group.
The phthalimide anion then acts as the nucleophile, attacking the activated phenol in an Sₙ2-type reaction to form the desired N-O bond and triphenylphosphine oxide as a byproduct. organic-chemistry.orgjk-sci.com A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's carbon center, although this is not relevant for an achiral phenol. jk-sci.com
Nucleophilic Substitution (Williamson-type Synthesis): An alternative pathway involves the Sₙ2 reaction between the salt of N-hydroxyphthalimide and an activated aryl halide. However, given the lower reactivity of aryl halides compared to alkyl halides, this method is less common for forming N-O-Aryl bonds unless the aryl ring is highly activated by electron-withdrawing groups. A more viable approach is the reaction of N-hydroxyphthalimide with an alkyl halide in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like Dimethylformamide (DMF). mdpi.com
Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction used to form aryl ethers. A variation of this reaction can be employed to form the N-O-Aryl bond by coupling an aryl halide (like 1,3-dibromobenzene or 3-bromoiodobenzene) with N-hydroxyphthalimide in the presence of a copper catalyst, a base, and typically at high temperatures.
Radical Pathways: N-alkoxyphthalimides can serve as precursors to alkoxyl radicals under photoredox catalysis. wikipedia.orgorganic-chemistry.org While primarily used for subsequent C-H functionalization, the initial formation of the N-O bond is a prerequisite. These methods often rely on the previously mentioned Mitsunobu or Sₙ2 reactions for the synthesis of the N-alkoxyphthalimide precursor. organic-chemistry.org
Reaction Kinetics and Transition State Analysis for Key Transformations
The reaction of phthalic anhydride with nucleophiles like aniline in glacial acetic acid has been studied to determine reaction rates. organic-chemistry.org In one study, the apparent second-order rate constants (kₙ(app)) for the nucleophilic reaction of aniline with phthalic anhydride were found to be in the range of 6.30 to 7.56 M⁻¹s⁻¹ at temperatures between 30°C and 50°C. organic-chemistry.org The activation parameters for this nucleophilic attack were calculated, showing a very low enthalpy of activation (ΔH) of 1.1 ± 0.5 kcal mol⁻¹ and a highly negative entropy of activation (ΔS) of -51.2 ± 1.7 cal K⁻¹mol⁻¹, suggesting a highly ordered transition state. organic-chemistry.org
Similarly, the kinetics of the hydrolysis of phthalic anhydride, a related reaction where water acts as the nucleophile, have been investigated. This reaction is accelerated by several bases, including acetate (B1210297), phosphate, and N-methyl imidazole, which can act as nucleophilic catalysts. wikipedia.orglibretexts.org A Brønsted plot, which correlates the catalytic rate constant with the pKa of the catalyst, yielded a β value of 0.46, providing information about the degree of proton transfer in the transition state of the base-catalyzed reaction. wikipedia.orglibretexts.org
| Reaction | Nucleophile | Solvent | Temperature (°C) | Apparent Rate Constant (kₙ(app)) | Ref |
| Phthalic Anhydride Aminolysis | Aniline | Acetic Acid | 30 | 6.30 M⁻¹s⁻¹ | organic-chemistry.org |
| Phthalic Anhydride Aminolysis | Aniline | Acetic Acid | 50 | 7.56 M⁻¹s⁻¹ | organic-chemistry.org |
This table presents kinetic data for the initial ring-opening step of phthalic anhydride by a nucleophile, which serves as a model for the first stage of phthalimide formation.
Computational studies using density functional theory (DFT) have been applied to reactions involving N-hydroxyphthalimide, particularly in the context of radical formation. These studies help to elucidate reaction mechanisms and calculate energy barriers for different pathways, such as the formation of alkoxyl radicals versus other potential routes. organic-chemistry.org While specific transition state analyses for the N-O phenoxy bond formation are scarce, the extensive mechanistic work on the Mitsunobu reaction suggests a complex energy landscape with multiple intermediates and transition states. organic-chemistry.org
Elucidation of Catalyst Role and Reaction Conditions on Pathway Selectivity
Catalysts and reaction conditions play a pivotal role in directing the synthesis towards the desired N-phenoxyisoindoline-1,3-dione product, enhancing reaction rates and improving yields.
Phthalimide Ring Formation:
Catalyst: The condensation of phthalic anhydride with amines or hydrazides can be catalyzed by acids. Glacial acetic acid is often used not only as a solvent but also as a catalyst to facilitate the dehydration step. youtube.com In some protocols, sulphamic acid has been used as an effective catalyst. nih.gov
Solvent: The choice of solvent can significantly impact reaction outcomes. For instance, in the Passerini reaction where phthalimide acts as an acid component, solvents like dichloromethane (DCM) at elevated temperatures provided better yields than THF or methanol, highlighting the importance of both temperature and solvent system in optimizing the reaction. organic-chemistry.org
Temperature: High temperatures are generally required for the final dehydration step to form the imide ring. Reactions are often carried out under reflux conditions. youtube.com The use of high-temperature, high-pressure water/ethanol mixtures has also been reported as a clean method for phthalimide synthesis. wikipedia.org
N-O Bond Formation (Mitsunobu Reaction):
Catalyst System: The Mitsunobu reaction is not catalytic in the traditional sense, as it requires stoichiometric amounts of triphenylphosphine (the reductant) and an azodicarboxylate (the oxidant). organic-chemistry.org However, significant research has focused on developing catalytic versions of the Mitsunobu reaction to improve its atom economy and simplify purification. These catalytic systems often involve regenerating the active azo reagent from its hydrazine byproduct using an oxidant. libretexts.orgwikipedia.org
Reaction Conditions: The reaction is typically run under mild, neutral conditions, often starting at 0°C and then warming to room temperature. organic-chemistry.org The order of addition of reagents can be critical to avoid side reactions. The choice of azodicarboxylate (e.g., DEAD vs. DIAD) and phosphine can also influence the reaction's success. organic-chemistry.org
The selectivity of these pathways is crucial. For instance, in the Mitsunobu reaction, the nucleophile (the N-hydroxyphthalimide anion) must be sufficiently acidic to protonate the betaine intermediate to prevent side reactions. jk-sci.com Similarly, careful control of conditions is necessary to avoid undesired side products, such as the acylation of the azodicarboxylate.
Functional Group Interconversion Strategies for Brominated Phenoxy Moieties
The bromine atom on the phenoxy ring of this compound is a versatile functional handle, allowing for a wide range of post-synthesis modifications through functional group interconversion. These transformations are dominated by modern cross-coupling reactions, which enable the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron species (a boronic acid or boronate ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This would allow the introduction of a variety of aryl, heteroaryl, or alkyl groups at the 3-position of the phenoxy ring. researchgate.net
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to form an alkynylated derivative. organic-chemistry.orgwikipedia.orgscirp.org This introduces a carbon-carbon triple bond, which can be further functionalized.
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, again catalyzed by palladium. youtube.comwikipedia.orgorganic-chemistry.org This is a key method for vinylation of aryl halides.
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine, using a palladium catalyst, a suitable phosphine ligand, and a base. libretexts.orgwikipedia.orgacsgcipr.org This allows for the synthesis of various aniline ether derivatives.
Copper-Catalyzed Coupling Reactions:
Ullmann Condensation: This reaction can be used to form C-O, C-S, or C-N bonds. For instance, coupling the brominated compound with another phenol or an alcohol would yield a diaryl ether or an alkoxy-substituted phenoxy derivative, respectively, though this may be less selective. mdpi.comwikipedia.orgchemeurope.com
Other Transformations:
Conversion to Boronic Esters: The aryl bromide can be converted into a boronic ester via a Miyaura borylation reaction, using a palladium catalyst and a diboron reagent like bis(pinacolato)diboron. organic-chemistry.org This transformed molecule can then participate as the organoboron partner in a subsequent Suzuki coupling.
Conversion to Phenols: The aryl bromide can be converted to a hydroxyl group (phenol) through various methods, including hydroxylation of the corresponding boronic acid (formed in situ) or via copper-catalyzed processes. nih.govnih.gov
These interconversion strategies dramatically expand the chemical space accessible from this compound, making it a valuable intermediate for the synthesis of a diverse library of complex molecules.
Structure Activity Relationship Sar and Ligand Design Principles for 2 3 Bromophenoxy Isoindoline 1,3 Dione Analogues
Influence of Substituent Position and Nature on Molecular Recognition and Interactions
The biological activity of 2-(3-Bromophenoxy)isoindoline-1,3-dione analogues is intricately linked to the nature and position of substituents on both the phenoxy moiety and the isoindoline-1,3-dione core. These structural variations can significantly alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity for biological targets.
While direct studies on this compound are limited, the effect of halogen substitution on the activity of isoindoline-1,3-dione derivatives has been a subject of investigation. Halogenation, in general, has been shown to enhance various biological activities, including antimicrobial, antileishmanial, and anticancer effects. researchgate.net For instance, studies on halogenated isoindole-1,3 (2H) dione (B5365651) moieties have indicated that tetra-brominated derivatives can be more effective than their tetra-chlorinated counterparts, suggesting that the nature of the halogen is a critical determinant of activity. researchgate.net
The position of the halogen substituent is also a crucial factor. In a study of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids as acetylcholinesterase (AChE) inhibitors, the placement of a fluoro group on the benzyl (B1604629) moiety significantly impacted inhibitory activity. Para-fluoro substituted compounds exhibited the highest potency. nih.gov Shifting the fluoro group to the meta position resulted in a reduction in inhibitory activity. nih.gov This highlights the sensitivity of molecular interactions to the spatial arrangement of substituents.
A hypothetical comparison of the activity of brominated phenoxyisoindoline-1,3-dione isomers is presented in the table below, based on general SAR principles observed in related halogenated compounds.
| Substituent Position | Expected Impact on Activity | Potential Rationale |
|---|---|---|
| Ortho-Bromo | Potentially reduced activity due to steric hindrance near the ether linkage, which may disrupt optimal binding conformations. | Steric Clash |
| Meta-Bromo | May offer a balance of electronic effects and steric accessibility, potentially leading to favorable interactions within a binding pocket. The position could allow for beneficial halogen bonding without causing significant steric hindrance. | Electronic Modulation & Favorable Geometry |
| Para-Bromo | Could lead to either enhanced or diminished activity depending on the specific topology of the target's binding site. A para-substituent can extend into a deeper hydrophobic pocket or, conversely, clash with the protein surface. | Interaction with Specific Pockets |
The isoindoline-1,3-dione moiety, also known as the phthalimide (B116566) group, is a well-established pharmacophore in medicinal chemistry, contributing significantly to the biological activity of numerous compounds. nih.govmdpi.com This scaffold is recognized for its ability to engage in various non-covalent interactions within protein binding sites. mdpi.commdpi.com
The key pharmacophoric features of the isoindoline-1,3-dione core include:
Hydrogen Bond Acceptors: The two carbonyl groups of the imide function as strong hydrogen bond acceptors. researchgate.net Molecular docking studies of various isoindoline-1,3-dione derivatives have repeatedly shown these carbonyl oxygens forming crucial hydrogen bonds with amino acid residues such as Tyrosine in receptor binding sites. researchgate.net
Hydrophobic and Aromatic Interactions: The planar aromatic ring of the phthalimide group provides a surface for hydrophobic and π-π stacking interactions with aromatic amino acid residues like Tryptophan in the binding pockets of enzymes such as acetylcholinesterase. mdpi.com
Scaffold Rigidity: The rigid nature of the isoindoline-1,3-dione core helps to properly orient the attached pharmacophoric groups, in this case, the 3-bromophenoxy moiety, for optimal interaction with the target receptor. This pre-organization can reduce the entropic penalty upon binding, leading to higher affinity.
The incorporation of the hydrophobic phthalimide moiety can also enhance the ability of compounds to traverse biological membranes. mdpi.com The acidic nature of the proton on the imide nitrogen allows for facile chemical modifications, making the isoindoline-1,3-dione a versatile scaffold for the synthesis of diverse derivatives with a wide range of biological activities. mdpi.commdpi.com
Computational Approaches for SAR Elucidation and Predictive Modeling
Computational methods are invaluable tools for elucidating the SAR of this compound analogues and for the rational design of new, more potent compounds. These in silico techniques provide insights into ligand-receptor interactions at a molecular level and can predict the biological activity of novel chemical entities.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For isoindoline-1,3-dione derivatives, docking studies have been instrumental in understanding their mechanism of action. researchgate.netresearchgate.net
In the context of this compound, molecular docking could be employed to:
Identify Potential Biological Targets: By docking the compound against a panel of known receptors, potential biological targets can be identified.
Visualize Binding Modes: Docking simulations can provide a detailed 3D representation of how the molecule fits into the binding site of a target protein, revealing key interactions.
Elucidate the Role of Specific Moieties: The contribution of the 3-bromophenoxy group and the isoindoline-1,3-dione core to the binding affinity can be assessed by analyzing their interactions with specific amino acid residues. For example, docking could reveal if the bromine atom participates in halogen bonding or if the phenoxy ring engages in hydrophobic interactions. The carbonyl groups of the isoindoline-1,3-dione core are often predicted to form hydrogen bonds with the receptor. researchgate.net
The following table summarizes hypothetical key interactions for this compound with a generic receptor binding site, as might be predicted from a molecular docking study.
| Molecular Moiety | Potential Interaction Type | Potential Interacting Amino Acid Residues |
|---|---|---|
| Isoindoline-1,3-dione (Carbonyls) | Hydrogen Bonding | Ser, Thr, Tyr, Asn, Gln |
| Isoindoline-1,3-dione (Aromatic Ring) | π-π Stacking, Hydrophobic Interactions | Phe, Tyr, Trp, Leu, Val |
| Phenoxy Moiety (Aromatic Ring) | Hydrophobic Interactions, π-π Stacking | Phe, Tyr, Trp, Leu, Ile |
| Bromine Atom | Halogen Bonding, Hydrophobic Interactions | Backbone carbonyls, Ser, Thr, Met |
Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. A pharmacophore model can be generated based on the structures of known active ligands or the structure of the ligand-receptor complex. mdpi.com
For a series of this compound analogues, a pharmacophore model would typically consist of features such as:
Hydrogen bond acceptors (from the carbonyl groups).
A hydrophobic/aromatic region (from the isoindoline (B1297411) ring).
An additional hydrophobic/aromatic region (from the phenoxy ring).
A potential halogen bond donor feature (from the bromine atom).
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen virtual compound libraries to identify novel molecules with the desired structural features and, therefore, a higher probability of being active. This approach facilitates the discovery of new chemical entities with diverse core structures but similar pharmacophoric properties.
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying physicochemical properties (descriptors) of the molecules, a predictive model can be built.
For this compound and its analogues, a QSAR study would involve calculating a range of molecular descriptors, including:
Electronic Descriptors: Such as partial charges and dipole moment, which would be influenced by the electronegativity of the bromine atom.
Steric Descriptors: Like molecular volume and surface area, which would account for the size of the substituents.
Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which is important for membrane permeability and hydrophobic interactions.
Topological Descriptors: Which describe the connectivity and shape of the molecule.
A statistically robust QSAR model can be used to predict the potency of newly designed, unsynthesized analogues. nih.gov This allows for the prioritization of synthetic efforts on compounds that are predicted to have the most promising activity, thereby streamlining the drug discovery process. For instance, a QSAR model might reveal that a certain range of lipophilicity and a specific electronic character at the meta position of the phenoxy ring are optimal for activity.
Conformational Flexibility and Its Role in Structure-Activity Relationships for this compound Analogues
The three-dimensional structure that a molecule adopts is fundamental to its interaction with biological targets. This spatial arrangement, known as conformation, is dictated by the rotation around single bonds within the molecule. For ligands such as this compound and its derivatives, the ability to adopt various conformations—a property known as conformational flexibility—plays a pivotal role in determining their structure-activity relationship (SAR).
The isoindoline-1,3-dione core provides a largely planar and rigid anchor. The conformational landscape is therefore primarily determined by the rotational freedom of the phenoxy group. The presence of the bromine atom at the 3-position of the phenoxy ring introduces both steric and electronic factors that can influence the preferred conformations. These factors can create energy barriers to free rotation, leading to certain conformations being more energetically favorable than others.
The biological activity of a ligand is often dependent on its ability to adopt a specific "bioactive conformation" that is complementary to the geometry and chemical environment of the receptor's binding pocket. A molecule may exist as a mixture of several low-energy conformers in solution, but only one or a subset of these may be responsible for its therapeutic effect.
While specific experimental data on the conformational energetics of this compound are not extensively available, general principles of medicinal chemistry and computational modeling can provide insights. The interplay between the steric bulk of the ortho-hydrogens of the phenoxy ring and the carbonyl groups of the isoindoline moiety, as well as potential electronic interactions, will likely result in a non-planar minimum energy conformation.
To illustrate the concept of conformational energy landscapes, a hypothetical energy profile for the rotation around a key bond in a 2-aryloxy-isoindoline-1,3-dione analogue is presented below. This table demonstrates how different spatial arrangements of the aromatic rings can be associated with varying energy levels.
| Dihedral Angle (Ring A - O - N - Ring B) | Relative Energy (kcal/mol) | Population Distribution at 37 °C (%) | Conformational Description |
|---|---|---|---|
| 0° | 6.0 | < 0.1 | Fully Eclipsed (High Steric Clash) |
| 45° | 1.5 | 10.8 | Skewed |
| 90° | 0.0 | 66.8 | Orthogonal (Minimum Energy) |
| 135° | 1.8 | 6.9 | Skewed |
| 180° | 4.0 | 0.2 | Anti-planar (Steric Interaction) |
Note: The data presented in this table are hypothetical and serve to illustrate the energetic differences between various conformers of a generic 2-aryloxy-isoindoline-1,3-dione structure.
In this illustrative model, the orthogonal conformation, where the two ring systems are perpendicular to each other, represents the most stable state. However, other skewed conformations are also accessible at physiological temperatures and may contribute to the molecule's ability to adapt to a binding site.
The design of analogues of this compound must therefore consider the impact of structural modifications on conformational preferences. Altering the substitution pattern on the phenoxy ring or modifying the linker can shift the conformational equilibrium, potentially favoring a more or less active conformation. For instance, the introduction of bulky substituents ortho to the ether linkage would likely increase the rotational barrier and favor a more twisted geometry, which could in turn enhance or diminish biological activity depending on the target's requirements. A delicate balance between conformational rigidity and flexibility is often sought in ligand design to optimize binding affinity and selectivity.
Applications in Advanced Chemical and Materials Science
Utility as Building Blocks in Complex Organic Synthesis and Derivatization
There is currently a lack of specific documented evidence in peer-reviewed literature detailing the use of 2-(3-bromophenoxy)isoindoline-1,3-dione as a building block in complex organic synthesis or for further derivatization. The isoindoline-1,3-dione moiety itself is a well-established functional group in organic chemistry, often utilized as a precursor for primary amines through the Gabriel synthesis. However, specific examples and reaction schemes involving the 2-(3-bromophenoxy) derivative are not reported.
Exploration as Precursors for Advanced Functional Materials
Exploration into the potential of this compound as a precursor for advanced functional materials is an area that remains largely uncharted in scientific research.
Research into Nonlinear Optical (NLO) Material Properties
Specific research into the nonlinear optical (NLO) properties of this compound has not been identified. While some derivatives of isoindoline-1,3-dione have been investigated as potential NLO materials due to their electronic structure acgpubs.orgresearchgate.netresearchgate.net, there are no available studies that measure or calculate the NLO characteristics of this particular compound. Theoretical and experimental data, such as hyperpolarizability values, which are crucial for assessing NLO potential, are absent from the current body of scientific literature for this molecule.
Potential in Electronic and Optical Materials Development
There is no specific information available regarding the development or investigation of this compound for applications in electronic and optical materials. The properties that would make it a candidate for such applications, including but not limited to its electronic conductivity, bandgap, and photophysical properties, have not been reported.
Applications in Polymer Science and Engineering
The application of this compound in the field of polymer science and engineering is not documented in the available literature. Its potential use as a monomer, an additive, or a precursor for polymeric materials has not been explored in any published research.
Future Research Directions and Emerging Perspectives for 2 3 Bromophenoxy Isoindoline 1,3 Dione Research
Development of Enantioselective and Stereoselective Synthetic Pathways
While traditional synthesis of N-substituted phthalimides often involves harsh conditions, modern organic synthesis is increasingly focused on mild and selective methods. chemrxiv.org A significant future direction for 2-(3-Bromophenoxy)isoindoline-1,3-dione lies in the development of enantioselective and stereoselective synthetic pathways. Although this specific molecule is achiral, the introduction of stereocenters through derivatization is a key strategy for developing new therapeutic agents.
Recent advancements in organocatalysis, particularly with N-heterocyclic carbenes (NHCs), have enabled the atroposelective synthesis of N-aryl phthalimides with high yields and enantioselectivities under mild conditions. chemrxiv.orgnih.gov This approach, which involves the in-situ activation of phthalamic acid, could be adapted for derivatives of this compound where axial chirality is a desired feature. chemrxiv.orgnih.gov By employing a chiral NHC pre-catalyst, it is conceivable to access specific enantiomers of chiral derivatives, which is crucial for pharmacological applications where stereoisomers can have vastly different biological activities. nih.gov
| Catalyst Type | Potential Advantage | Relevant Precedent |
| Chiral N-Heterocyclic Carbenes (NHCs) | High enantioselectivity, mild reaction conditions | Atroposelective synthesis of N-aryl phthalimides chemrxiv.orgnih.gov |
| Chiral Transition Metal Complexes | High turnover numbers, broad substrate scope | Palladium-catalyzed carbonylation of aryl iodides nih.gov |
Integration of Machine Learning and Artificial Intelligence for De Novo Compound Design and Synthesis Prediction
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. arxiv.org For this compound, these computational tools offer a powerful avenue for de novo design of novel derivatives with optimized properties. arxiv.orgnih.gov Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on large datasets of known phthalimide-containing molecules to generate new chemical structures with desired characteristics. arxiv.org
Exploration of Novel Catalytic Systems for Sustainable and Efficient Synthesis
The development of sustainable and efficient synthetic methods is a cornerstone of modern chemistry. Future research on this compound should explore novel catalytic systems that minimize waste, reduce energy consumption, and utilize environmentally benign reagents. While traditional methods for phthalimide (B116566) synthesis often require high temperatures, newer catalytic approaches offer milder alternatives. chemrxiv.orgresearchgate.net
A range of transition-metal catalysts, including those based on palladium, copper, and ruthenium, have been successfully employed for the synthesis of N-substituted phthalimides. researchgate.netresearchgate.net For instance, palladium-catalyzed carbonylation and coupling of o-dihalo aromatics and primary amines provides a versatile route to these compounds. researchgate.net Additionally, the use of recyclable catalysts, such as magnetic nanoparticles or polymer-supported catalysts, could significantly enhance the sustainability of the synthesis of this compound and its derivatives. researchgate.net Eco-friendly approaches, such as microwave-assisted synthesis using reusable clay catalysts like montmorillonite-KSF, have also shown promise for improving yields and dramatically reducing reaction times for phthalimide synthesis. eijppr.com
| Catalytic System | Key Features | Potential Application |
| Palladium Catalysis | Versatile for C-N bond formation | Carbonylative coupling reactions researchgate.net |
| Copper Catalysis | Cost-effective, efficient for cross-coupling | N-arylation of N-H heterocycles researchgate.net |
| Ruthenium Catalysis | C-H bond functionalization | Direct preparation from aromatic acids researchgate.net |
| Organocatalysis | Metal-free, mild conditions | Asymmetric synthesis chemrxiv.orgnih.gov |
| Microwave-assisted/Clay Catalysis | Rapid, high yield, eco-friendly | Sustainable large-scale production eijppr.com |
Advanced Theoretical Modeling of Reaction Dynamics, Solvent Effects, and Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches
Computational chemistry provides invaluable insights into molecular structure, reactivity, and interactions. Advanced theoretical modeling represents a significant future research direction for understanding the fundamental properties of this compound. Density Functional Theory (DFT) calculations can be used to determine its optimized geometry, vibrational frequencies, and electronic properties. researchgate.net Such studies have been applied to similar phthalimide derivatives to elucidate their structural and electronic characteristics. researchgate.net
Furthermore, Quantum Mechanical/Molecular Mechanical (QM/MM) methods can be employed to model the compound's behavior in complex environments, such as in solution or interacting with a biological target. These hybrid methods allow for a high-level quantum mechanical treatment of the region of interest (e.g., the reactive center) while the surrounding environment is described with computationally less expensive molecular mechanics. This approach is particularly powerful for studying reaction mechanisms and solvent effects with greater accuracy. Molecular docking studies, a common computational technique, can predict the binding affinity and mode of interaction of this compound derivatives with biological targets, guiding the design of new therapeutic agents. nih.gov
Derivatization Strategies for Tunable Properties and Specific Functional Applications
The core structure of this compound serves as a versatile scaffold for the development of new functional molecules through various derivatization strategies. The phthalimide moiety is a well-known pharmacophore present in a range of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents. mdpi.commdpi.comnih.govnih.gov
Future research will likely focus on modifying the bromophenoxy group and the phthalimide ring to tune the molecule's properties for specific applications. For example, the bromine atom can serve as a handle for further functionalization through cross-coupling reactions, allowing for the introduction of a wide array of substituents. These modifications can influence the molecule's lipophilicity, electronic properties, and steric profile, all of which can impact its biological activity or material characteristics. The bromophenoxy group is known to enhance lipophilicity, which can favor membrane permeability. smolecule.com By strategically designing and synthesizing a library of derivatives, it will be possible to develop compounds with tailored properties for applications in medicinal chemistry, materials science, and beyond. thieme-connect.comacgpubs.org
| Derivative Class | Potential Application | Rationale |
| Triazole-containing derivatives | Antiviral, Anticancer | Introduction of a biologically active heterocycle nih.gov |
| N-benzyl pyridinium (B92312) hybrids | Acetylcholinesterase inhibitors | Targeting enzymes relevant to Alzheimer's disease nih.gov |
| Hydrazono-ethylphenyl derivatives | Antimicrobial agents | Enhancing activity against bacteria and fungi mdpi.com |
| Fused heterocyclic systems | Novel pharmaceutical scaffolds | Creating complex, multifunctionalized molecules scispace.com |
Q & A
Q. What are the optimal synthetic routes for preparing 2-(3-Bromophenoxy)isoindoline-1,3-dione, and what reaction conditions are critical for yield optimization?
The synthesis of isoindoline-1,3-dione derivatives typically involves multi-step reactions. A plausible route for this compound could include:
- Step 1 : Reacting 3-bromophenol with a bromoalkylamine (e.g., 4-bromobutylamine) via nucleophilic substitution to form a phenoxy-alkyl intermediate .
- Step 2 : Condensing the intermediate with phthalic anhydride under reflux in a polar aprotic solvent (e.g., DMF) to form the isoindoline-1,3-dione core .
- Critical Conditions : Temperature control (80–120°C), anhydrous environment, and stoichiometric ratios (1:1.2 for phenol:phthalic anhydride) are essential to minimize side reactions like over-bromination or esterification .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Key for identifying protons and carbons in the bromophenoxy and isoindoline moieties. Aromatic protons typically appear at δ 7.2–8.1 ppm, while the phthalimide carbonyl carbons resonate at ~168–170 ppm .
- X-ray Crystallography : Resolves bond lengths and angles, confirming the planarity of the isoindoline ring and the spatial orientation of the bromophenoxy group. Similar compounds (e.g., 2-(3-Bromopropyl)isoindoline-1,3-dione) show C-Br bond lengths of ~1.89 Å .
- IR Spectroscopy : Confirms carbonyl stretching vibrations (C=O) at ~1700–1750 cm⁻¹ .
Q. How does the bromophenoxy substituent influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
The electron-withdrawing bromine atom activates the phenoxy group for electrophilic substitution, while the phthalimide core participates in nucleophilic reactions. For example:
- Nucleophilic Aromatic Substitution : The bromine atom can be replaced by amines or thiols under Pd catalysis .
- Suzuki Coupling : The bromophenoxy group enables cross-coupling with boronic acids to introduce aryl/heteroaryl groups .
Reactivity is solvent-dependent: DMF or THF enhances nucleophilicity, while polar protic solvents (e.g., ethanol) may deactivate catalysts .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of this compound in enzyme inhibition or biological target engagement?
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to targets like lipoxygenases or acetylcholinesterase. The bromophenoxy group may occupy hydrophobic pockets, while the phthalimide core hydrogen-bonds with catalytic residues .
- Kinetic Assays : Measure inhibition constants (Ki) using fluorogenic substrates. For example, competitive inhibition patterns suggest direct competition with native substrates at the active site .
- Mutagenesis Studies : Identify critical amino acids interacting with the compound by comparing wild-type and mutant enzyme activities .
Q. How should researchers resolve contradictions in reported data on the compound’s stability under varying pH or thermal conditions?
- Controlled Stability Studies : Perform accelerated degradation tests (e.g., 40–80°C, pH 1–13) with HPLC monitoring. For example, notes brominated isoindoline derivatives degrade above 100°C, while reports stability in acidic conditions (pH 3–5) .
- DFT Calculations : Predict degradation pathways by modeling bond dissociation energies. The C-Br bond is susceptible to hydrolysis at high pH, while the phthalimide ring remains intact .
- Cross-Validation : Compare results across multiple analytical methods (e.g., NMR, mass spectrometry) to confirm degradation products .
Q. What computational strategies (e.g., DFT, MD simulations) are recommended to predict the compound’s physicochemical properties or interaction mechanisms?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess redox behavior. The bromophenoxy group lowers the LUMO energy, enhancing electrophilicity .
- Molecular Dynamics (MD) Simulations : Simulate solvation effects in biological membranes. The trifluoromethyl group in analogous compounds increases lipophilicity (logP ~2.5), aiding membrane permeability .
- QSPR Models : Relate structural descriptors (e.g., polar surface area, molar refractivity) to bioavailability or toxicity .
Methodological Notes
- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) .
- Data Reproducibility : Validate spectral data against PubChem or crystallographic databases (e.g., CCDC) .
- Ethical Compliance : Adhere to institutional guidelines for handling brominated compounds, which may require specialized waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
